molecular formula C14H15N3O4 B11076874 ethyl 4-[(3-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate

ethyl 4-[(3-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate

Cat. No.: B11076874
M. Wt: 289.29 g/mol
InChI Key: HEPGIRTXZLMETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-[(3-METHOXYANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(3-METHOXYANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE typically involves the reaction of 3-methoxyaniline with ethyl imidazole-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(3-METHOXYANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction could produce ethyl imidazole-5-carboxylate derivatives.

Scientific Research Applications

ETHYL 4-[(3-METHOXYANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 4-[(3-METHOXYANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-ETHYL-4-[(3-METHOXYANILINO)CARBONYL]-5-METHYL-1H-PYRROLE-2-CARBOXYLATE
  • ETHYL 1H-INDOLE-3-CARBOXYLATE
  • ETHYL 4-[(1,2-DIHYDRO-2-OXO-3H-INDOL-3-YLIDENE)AMINO]N(4,6-DIMETHYL-2-PYRIMIDINYL)-BENZENE

Uniqueness

ETHYL 4-[(3-METHOXYANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE is unique due to its specific structure, which imparts distinct chemical and biological properties. Its imidazole ring system and the presence of the methoxyaniline moiety contribute to its potential as a versatile compound in various research applications .

Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

ethyl 4-[(3-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate

InChI

InChI=1S/C14H15N3O4/c1-3-21-14(19)12-11(15-8-16-12)13(18)17-9-5-4-6-10(7-9)20-2/h4-8H,3H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

HEPGIRTXZLMETG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CN1)C(=O)NC2=CC(=CC=C2)OC

solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.